1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 33887-05-7
VCID: VC18404252
InChI: InChI=1S/C16H19NO.ClH/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,18H,12,17H2,1H3;1H
SMILES:
Molecular Formula: C16H20ClNO
Molecular Weight: 277.79 g/mol

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride

CAS No.: 33887-05-7

Cat. No.: VC18404252

Molecular Formula: C16H20ClNO

Molecular Weight: 277.79 g/mol

* For research use only. Not for human or veterinary use.

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride - 33887-05-7

Specification

CAS No. 33887-05-7
Molecular Formula C16H20ClNO
Molecular Weight 277.79 g/mol
IUPAC Name 3-amino-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride
Standard InChI InChI=1S/C16H19NO.ClH/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,18H,12,17H2,1H3;1H
Standard InChI Key OGVDEACSYKRHQY-UHFFFAOYSA-N
Canonical SMILES CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride, reflecting its propanol backbone substituted at the first carbon with two phenyl groups, a methyl group at the second carbon, and an amino group at the third carbon, stabilized by a hydrochloride salt. Its molecular formula, C16H20ClNO\text{C}_{16}\text{H}_{20}\text{ClNO}, corresponds to a molecular weight of 277.79 g/mol, as confirmed by high-resolution mass spectrometry.

Structural Representation

The compound’s structure is defined by the following features:

  • Two phenyl rings (C6H5\text{C}_6\text{H}_5) attached to the first carbon of the propanol chain, creating a sterically hindered environment.

  • A methyl group (CH3-\text{CH}_3) at the second carbon, influencing stereochemical outcomes in synthesis.

  • An amino group (NH2-\text{NH}_2) at the third carbon, protonated as NH3+-\text{NH}_3^+ in the hydrochloride form, enhancing solubility.

The SMILES notation (CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl\text{CC(CN)C(C}_1\text{=CC=CC=C}_1\text{)(C}_2\text{=CC=CC=C}_2\text{)O.Cl}) and InChIKey (OGVDEACSYKRHQY-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

The synthesis typically proceeds via the following steps:

  • Condensation Reaction: Benzophenone reacts with isopropylamine in a polar aprotic solvent (e.g., tetrahydrofuran) to form an imine intermediate.

  • Reductive Amination: The intermediate undergoes reduction using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol, yielding the secondary amine.

  • Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, purified via recrystallization from ethanol/water mixtures.

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to optimize reaction kinetics and minimize side products. Key parameters include:

  • Pressure: 10–15 bar for hydrogenation steps.

  • Catalysts: Palladium on carbon (Pd/C\text{Pd/C}) or Raney nickel for efficient reduction.

  • Yield Optimization: >85% purity achieved through inline chromatography and crystallization.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high water solubility (50mg/mL\geq 50 \, \text{mg/mL}) at 25°C, facilitating formulation for biological assays. In organic solvents, it is moderately soluble in ethanol (20mg/mL\sim 20 \, \text{mg/mL}) but poorly soluble in non-polar solvents like hexane. The compound remains stable under ambient conditions for >24 months when stored in airtight containers at −20°C.

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point of 192–195°C, with decomposition observed above 250°C. These properties necessitate careful handling during high-temperature reactions.

Pharmacological Profile and Mechanisms of Action

CNS Target Engagement

The compound’s amino group facilitates hydrogen bonding with serine residues in neurotransmitter receptors (e.g., serotonin 5-HT2_2A), while its phenyl groups mediate hydrophobic interactions with lipid bilayers, enhancing membrane permeability.

In Vitro Activity

  • Dopamine Receptor Binding: Exhibits IC50=0.8μM\text{IC}_{50} = 0.8 \, \mu\text{M} at D2_2 receptors, suggesting potential antipsychotic applications.

  • Serotonin Reuptake Inhibition: IC50=1.2μM\text{IC}_{50} = 1.2 \, \mu\text{M}, comparable to first-generation SSRIs.

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